Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride
Description
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride (CAS: 126088-60-6), also known as preclamol hydrochloride, is a synthetic compound with the molecular formula C₁₄H₂₁NO·HCl and a molecular weight of 263.78 g/mol . Structurally, it consists of a phenol ring substituted at the 3-position with a piperidinyl moiety bearing a propyl chain. Its SMILES notation is CCCC1CCCC(C1)C2CCCC(C2)O.Cl, reflecting the propyl-piperidine-phenol backbone and hydrochloride salt form .
Preclamol hydrochloride is classified as an antipsychotic agent and is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) Q8W2T87WWW . It acts as a dopamine (DA) receptor agonist, selectively targeting presynaptic DA autoreceptors and postsynaptic receptors, which modulates dopaminergic neurotransmission .
Structure
3D Structure of Parent
Properties
CAS No. |
79054-96-9 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
3-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H |
InChI Key |
NRHUDETYKUBQJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization
The initial step often involves the methylation of 2-methyl-3-propyl-3-(3-methoxyphenyl)-1-pyrroline (I) using dimethyl sulfate in refluxing butanone. This yields 1-methyl-3-propyl-2-exo-methylene-3-(3-methoxyphenyl)pyrrolidine (II), which undergoes further reaction with HBF₄ in ethanol to form a pyrrolinium tetrafluoroborate intermediate (III). Subsequent methylation with diazomethane in dichloromethane-ether produces a quaternary ammonium salt (IV), which is thermally rearranged at 180°C to generate 1,3-dimethyl-4-propyl-4-(3-methoxyphenyl)-1,4,5,6-tetrahydropyridine (V).
Reduction and Demethylation
The reduction of intermediate (V) with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields 1,3-dimethyl-4-propyl-4-(3-methoxyphenyl)piperidine (VI). Demethylation of the methoxy group is achieved using 48% hydrobromic acid (HBr) in refluxing acetic acid, producing the phenolic derivative. Final treatment with hydrochloric acid converts the free base into the hydrochloride salt.
Table 1: Key Reaction Conditions for Intermediate Synthesis
Industrial-Scale Production and Optimization
Industrial methods prioritize cost-effectiveness and reproducibility. Large-scale reactions employ continuous-flow reactors for alkylation and cyclization steps, with in-line purification systems to remove byproducts. A patent describing analogous piperidine derivatives highlights the use of ethanol-ether crystallization to isolate high-purity hydrochloride salts. This method avoids costly chromatography and achieves >99% purity by exploiting differential solubility of the free base and salt forms.
Solvent and Temperature Effects
-
Alkylation : Butanone is preferred over acetone due to its higher boiling point (80°C vs. 56°C), enabling faster reaction kinetics.
-
Reduction : THF outperforms diethyl ether in NaBH₄ reductions owing to better solubility of intermediates, reducing reaction times by 40%.
-
Salt Formation : Ethanol-ether mixtures (3:1 v/v) yield crystalline products with minimal residual solvents, critical for pharmaceutical-grade material.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol-ether, achieving a melting point of 134–140°C. This step removes unreacted starting materials and sodium borate byproducts from the reduction.
Analytical Validation
-
HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile-water) confirms >99% purity.
-
NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic signals for the piperidinyl proton (δ 3.2–3.4 ppm) and aromatic protons (δ 6.7–7.1 ppm).
Table 2: Physicochemical Properties of this compound
Comparative Analysis of Reducing Agents
The choice of reducing agent significantly impacts yield and selectivity:
Sodium Borohydride (NaBH₄) vs. Lithium Aluminum Hydride (LiAlH₄)
-
NaBH₄ : Operates under milder conditions (0–25°C) and is safer for large-scale use but is less effective for sterically hindered ketones.
-
LiAlH₄ : Achieves higher conversion rates (>95%) for resistant substrates but requires anhydrous conditions and poses handling risks.
Table 3: Reduction Efficiency Comparison
Process Optimization and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenol or piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride serves as a reagent in organic chemistry. It is utilized as a starting material for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds.
2. Biological Studies
This compound is particularly important in pharmacological research due to its structural similarity to biologically active compounds. It is employed in studies focusing on enzyme inhibition and receptor binding. Specifically, it has been investigated for its interactions with histamine H3 receptors, which play a crucial role in neurological functions .
3. Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its properties make it suitable for creating various derivatives that can be applied in pharmaceuticals and agrochemicals.
Case Study 1: Histamine H3 Receptor Antagonism
A study explored the pharmacological profile of compounds similar to this compound as antagonists/inverse agonists at histamine H3 receptors. The findings indicated that modifications to the piperidine structure could enhance receptor affinity and efficacy, suggesting pathways for developing new therapeutic agents targeting neurological disorders .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing derivatives of this compound demonstrated varied biological activities. The study assessed their potential as enzyme inhibitors and highlighted structure-activity relationships that could guide future drug development efforts .
Mechanism of Action
The mechanism of action of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following compounds share structural motifs with preclamol hydrochloride, such as phenol rings, piperidine/pyrrolidine moieties, and hydrophilic substituents, but differ in functional groups, stereochemistry, or pharmacological profiles:
Pharmacological and Toxicological Comparisons
- Receptor Specificity: Preclamol hydrochloride exhibits dual autoreceptor and postsynaptic DA receptor agonism, whereas its enantiomer, (R)-preclamol, shows enhanced autoreceptor selectivity .
- Toxicity: The 2-methyl derivative of preclamol (CAS: 66170-25-0) demonstrates higher acute toxicity in mice (LD₅₀ >100 mg/kg, intraperitoneal) compared to preclamol itself, suggesting methyl substitution may enhance adverse effects .
Synthetic Accessibility :
Structural-Activity Relationship (SAR) Insights
- Phenol Ring Substitution: Methyl groups (e.g., 2-methyl derivative) increase lipophilicity but may elevate toxicity . Chlorinated or methoxy substituents (e.g., 3-chlorophenyl in piperazinone derivatives) enhance receptor binding affinity but risk off-target effects .
Amine Backbone Modifications :
Key Research Findings
Bioactivity Clustering : Compounds with ≥80% structural similarity to preclamol (e.g., 2-methyl derivatives) cluster into groups with overlapping DA receptor profiles, validating SAR models .
Enantiomer-Specific Effects : The (R)-enantiomer of preclamol shows superior autoreceptor selectivity, reducing extrapyramidal side effects compared to racemic mixtures .
Catalytic Advances : Green synthesis methods using sulphamic acid improve yield and purity for preclamol analogues, addressing scalability challenges .
Biological Activity
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 270.79 g/mol
The presence of the piperidine moiety is significant as it influences the compound's interaction with biological targets.
Phenol derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The piperidine ring in this compound can enhance binding affinity to receptors and enzymes involved in neurotransmission and other physiological processes.
- Cholinesterase Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Antitumor Activity : Research indicates that piperidine derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, a study highlighted the anticancer activity of related piperidine compounds in various cancer cell lines .
- Antimicrobial Effects : The compound's phenolic structure may contribute to antimicrobial activity by disrupting bacterial membranes or inhibiting essential enzymes in pathogens .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Detailed Study Examples
- Anticancer Activity : A study on piperidine derivatives demonstrated that certain compounds exhibited significantly higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can enhance therapeutic efficacy .
- Neuropharmacology : Research has shown that derivatives similar to this compound can improve cognitive functions by inhibiting cholinesterases, which are implicated in neurodegenerative diseases .
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that related phenolic compounds displayed strong inhibitory actions against pathogens such as Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .
Q & A
Q. What are the key structural features and synthetic challenges associated with preclamol hydrochloride?
Preclamol hydrochloride (C₁₄H₂₁NO·HCl) contains a phenol group substituted with a 1-propyl-3-piperidinyl moiety. The stereochemistry of the piperidine ring significantly influences receptor binding . Synthetic routes often involve condensation reactions between phenols and epoxypropyl derivatives under controlled alkaline conditions. However, incomplete reactions or byproduct formation (e.g., 3-aryloxy-2-hydroxypropyl chloride) may occur, requiring purification via column chromatography or recrystallization .
Key Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO·HCl | |
| SMILES Notation | CCCC1CCCC(C1)C2CCCC(C2)O.Cl | |
| CAS No. | 55445 |
Q. What pharmacological mechanisms underpin its antipsychotic activity?
Preclamol hydrochloride acts as a dopamine receptor partial agonist, preferentially targeting D₂-like receptors. Its antipsychotic efficacy arises from stabilizing dopamine neurotransmission in mesolimbic pathways. Methodological validation includes:
- Radioligand binding assays : Competitive displacement of [³H]spiperone in striatal membranes.
- Behavioral models : Inhibition of apomorphine-induced climbing in rodents .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding affinity data across studies?
Discrepancies in reported receptor affinities (e.g., D₂ vs. 5-HT receptors) may stem from:
- Experimental variability : Differences in radioligand concentrations or tissue preparation (e.g., whole-brain vs. striatal homogenates).
- Species-specific receptor isoforms : Rodent vs. human D₂ receptor polymorphisms. Recommended approach :
- Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
- Validate findings with orthogonal assays (e.g., functional cAMP modulation) .
Q. What experimental strategies optimize purity and stability during long-term storage?
Preclamol hydrochloride is hygroscopic and prone to decomposition under light or heat. Best practices include:
- Storage : -20°C in amber vials with desiccants (silica gel).
- Purity verification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Stability Data :
| Condition | Degradation Products | Reference |
|---|---|---|
| Light exposure | Oxidized piperidine ring | |
| High humidity | Hydrolyzed hydrochloride |
Q. How to design dose-response studies to differentiate efficacy from off-target effects?
- In vitro : Use tiered screening:
Primary assay: Dopamine D₂ receptor activation (EC₅₀ determination).
Secondary assays: 5-HT₂A/2C and α₁-adrenergic receptors to assess selectivity .
- In vivo : Employ conditional knockout models (e.g., D₂ receptor-null mice) to isolate target-mediated effects .
Safety and Compliance
Q. What are critical safety protocols for handling preclamol hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and solution preparation.
- Waste disposal : Segregate organic waste and neutralize acidic residues (pH 7–8) before disposal .
Emergency Response :
| Exposure Route | Action | Reference |
|---|---|---|
| Inhalation | Move to fresh air; seek medical evaluation | |
| Skin contact | Wash with soap/water; monitor for irritation |
Data Interpretation and Reporting
Q. How to address variability in behavioral assay outcomes across rodent models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
